1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
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Overview
Description
The compound “1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a derivative of pyrimidine . Pyrimidine is a vital heterocyclic moiety that plays a crucial role in various biological procedures and in cancer pathogenesis . It is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its composition. It likely includes a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . Further analysis would require more specific information or advanced computational tools.Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reagents involved. Pyrimidine derivatives have been shown to have anticancer activity, and their structure-activity relationship (SAR) has been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Information regarding its properties such as NMR, HPLC, LC-MS, UPLC, and more could potentially be found in specialized databases .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel compounds with triazole and pyrimidine moieties, such as 1,2,4-triazole derivatives, has shown antimicrobial activities against various microorganisms. These compounds were synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines and tested for their antimicrobial properties, demonstrating good or moderate activities against the test microorganisms (Bektaş et al., 2007).
Precursor for Heteroarenes Synthesis
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has been used as a versatile precursor for the preparation of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. This demonstrates the utility of ethoxy-containing compounds in synthesizing complex structures with potential pharmacological applications, such as the synthesis approach towards Celecoxib, a COX-2 selective nonsteroidal anti-inflammatory drug (Sommer et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research into compounds derived from visnaginone and khellinone has led to the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities. These studies underscore the potential therapeutic applications of compounds with complex heterocyclic structures, indicating a possible area of interest for the chemical family including the compound (Abu‐Hashem et al., 2020).
Antimicrobial Agent Development
The synthesis of thiophene-based heterocycles incorporating various moieties has been explored for antimicrobial applications. These compounds have shown potential as potent antimicrobial agents, with some exhibiting higher activity than standard drugs against specific fungal species (Mabkhot et al., 2016).
Imaging of Cerebral Adenosine A2A Receptors
Compounds synthesized for targeting cerebral adenosine A2A receptors for PET imaging highlight the applicability of complex heterocyclic compounds in diagnostic imaging. Such research illustrates the importance of specific structural features for binding to biological targets, offering insights into the design of diagnostic tools (Zhou et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-3-5-17(28)25-10-12-26(13-11-25)19-18-20(22-14-21-19)27(24-23-18)15-6-8-16(9-7-15)29-4-2/h6-9,14H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMCMTNKGQRCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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